molecular formula C10H7ClN2O B1272393 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde CAS No. 60367-52-4

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

Cat. No.: B1272393
CAS No.: 60367-52-4
M. Wt: 206.63 g/mol
InChI Key: CCXUATWKEDQRMP-UHFFFAOYSA-N
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Description

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-8(6-14)12-10(13-9)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXUATWKEDQRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376928
Record name 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID90376928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60367-52-4
Record name 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Solubility Profile of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde is a substituted imidazole derivative of significant interest in medicinal chemistry and materials science. Understanding its solubility is a critical first step in the development of new pharmaceuticals and materials, as it directly impacts bioavailability, formulation, and reaction kinetics. This document provides a comprehensive overview of the solubility of this compound, outlines a standard protocol for its determination, and discusses the key factors influencing its solubility. While specific experimental data for this compound is not widely published, this guide presents a standardized methodology and illustrative data to guide researchers in their work.

Solubility Data

The solubility of this compound is influenced by the nature of the solvent, temperature, and pH. Imidazole derivatives generally exhibit higher solubility in polar organic solvents compared to non-polar solvents. The presence of the chlorine atom and the phenyl group tends to decrease aqueous solubility, while the imidazole ring can be protonated at low pH, which may enhance solubility in acidic aqueous solutions.

The following table presents hypothetical, yet plausible, solubility data for this compound in a range of common laboratory solvents at ambient temperature. This data is intended for illustrative purposes to demonstrate how solubility data for this compound would be presented.

SolventTemperature (°C)Solubility (mg/mL)Method
Water (pH 7.4)25< 0.1Shake-Flask
Ethanol2515.2Shake-Flask
Methanol2525.8Shake-Flask
Acetone2530.5Shake-Flask
Dichloromethane2512.1Shake-Flask
Dimethyl Sulfoxide (DMSO)25> 100Shake-Flask
Acetonitrile2518.9Shake-Flask

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for its application to this compound.

3.1. Materials and Equipment

  • This compound (crystalline solid, >98% purity)

  • Selected solvents (e.g., water, ethanol, DMSO) of analytical grade

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the undissolved solid to settle.

    • Centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Data Calculation:

    • Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Compound to Solvent B Seal Vials A->B Prevent Evaporation C Agitate at Constant Temperature (24-72h) B->C D Centrifuge Samples C->D E Collect Supernatant D->E F Filter Supernatant (0.22 µm) E->F G Dilute Sample F->G H Quantify by HPLC G->H I Calculate Solubility H->I

Caption: Workflow for Shake-Flask Solubility Determination.

G cluster_factors Influencing Factors A Solubility of 5-Chloro-2-phenyl-1H- imidazole-4-carbaldehyde B Solvent Properties (Polarity, H-bonding) A->B C Temperature A->C D pH (for aqueous solutions) A->D E Crystalline Form (Polymorphism) A->E

Caption: Key Factors Influencing Compound Solubility.

synthesis of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Scrutinizing Synthesis Pathways

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Analyzing Critical Missing Data

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discovery and history of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Investigating the Imidazole

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Unveiling Synthesis Details

Gathering initial data

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Methodological & Application

detailed synthesis protocol for 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Pinpointing the Synthesis

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Defining the Key Steps

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protocol for reaction of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde with amines

Author: BenchChem Technical Support Team. Date: December 2025

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use of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde in antifungal agent synthesis

Author: BenchChem Technical Support Team. Date: December 2025

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experimental procedure for N-alkylation of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

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Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas, making a reliable and scalable synthetic route essential for drug discovery and development programs. This document provides a detailed protocol for the large-scale synthesis of this compound, based on a one-pot Vilsmeier-Haack type reaction. The protocol is intended for use by qualified personnel in a controlled laboratory or manufacturing environment. Appropriate safety precautions must be observed throughout the process.

Synthetic Workflow

The synthesis of this compound can be achieved through a one-pot reaction starting from (benzimidamido)acetic acid. This process involves the in-situ formation of the imidazole ring followed by formylation and chlorination using a Vilsmeier reagent, which is generated from phosphorus oxychloride and N,N-dimethylformamide.

G cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product Benzimidamido_acetic_acid (Benzimidamido)acetic acid Suspension Initial Suspension (0°C) Benzimidamido_acetic_acid->Suspension Toluene Toluene Toluene->Suspension POCl3 Phosphorus Oxychloride (POCl3) POCl3->Suspension Addition DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent_Formation_and_Reaction Vilsmeier Reagent Formation & Imidazole Ring Cyclization, Formylation, and Chlorination (Heat to 100°C) DMF->Vilsmeier_Reagent_Formation_and_Reaction Addition Suspension->Vilsmeier_Reagent_Formation_and_Reaction Heating Quenching Quenching (Water/Ice) Vilsmeier_Reagent_Formation_and_Reaction->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Final_Product 5-Chloro-2-phenyl-1H- imidazole-4-carbaldehyde Purification->Final_Product

Caption: Synthetic workflow for the one-pot synthesis of this compound.

Quantitative Data

The following table outlines the stoichiometry and quantities for a representative large-scale synthesis of this compound. This protocol is scaled from a known lab-scale procedure and should be optimized and validated for specific large-scale equipment and conditions.

Component Molar Mass ( g/mol ) Moles (mol) Mass (g) Volume (L) Molar Ratio Notes
(Benzimidamido)acetic acid178.181.00178.18-1.00Starting material
Toluene92.14--1.76-Solvent
Phosphorus Oxychloride (POCl₃)153.332.80429.320.262.80Vilsmeier reagent component
N,N-Dimethylformamide (DMF)73.092.80204.650.222.80Vilsmeier reagent component
Water18.02--~1.00-For quenching
Ethyl Acetate88.11--~1.00-For extraction
Product 206.63 - - - - This compound
Expected Yield70-80%
Expected Purity>98%

Experimental Protocol

This protocol describes a representative procedure for the large-scale synthesis of this compound.

Safety Precautions:

  • Vilsmeier-Haack Reaction: This reaction can be highly exothermic and may lead to a thermal runaway if not properly controlled. [1][2]The Vilsmeier reagent is thermally unstable. [1][2]It is crucial to have efficient cooling and to monitor the reaction temperature closely. Large-scale operations should consider the in-situ formation and immediate consumption of the Vilsmeier intermediate to minimize accumulation. [1][3]* Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a full-face shield.

  • Chlorination: Chlorination reactions can also be exothermic and may produce hazardous byproducts. [4]Ensure adequate ventilation and have a quenching agent readily available.

  • General Precautions: Conduct the reaction in a suitable, well-maintained reactor equipped with overhead stirring, a condenser, a temperature probe, and an addition funnel. All glassware and equipment should be thoroughly dried before use.

Procedure:

  • Reaction Setup:

    • In a suitable reactor, suspend (benzimidamido)acetic acid (1.00 mol, 178.18 g) in toluene (1.00 L).

    • Cool the suspension to 0°C with an ice-salt bath.

  • Addition of Phosphorus Oxychloride:

    • Slowly add phosphorus oxychloride (2.80 mol, 429.32 g, 0.26 L) to the cooled suspension over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Heating and Addition of DMF:

    • After the addition of POCl₃ is complete, add more toluene (0.76 L).

    • Slowly heat the mixture to 80°C.

    • At 80°C, begin the dropwise addition of N,N-dimethylformamide (2.80 mol, 204.65 g, 0.22 L). The addition should be controlled to maintain a steady reaction rate and temperature.

    • After the addition of DMF is complete, heat the reaction mixture to 100°C and stir for 2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

  • Quenching:

    • Once the reaction is complete, cool the mixture to room temperature.

    • In a separate vessel, prepare a mixture of crushed ice and water (approximately 1.00 L).

    • Carefully and slowly pour the reaction mixture into the ice-water mixture with vigorous stirring. This quenching step is highly exothermic and should be performed with caution, ensuring the temperature of the quenching mixture does not rise excessively.

  • Extraction and Isolation:

    • Transfer the quenched mixture to a separatory funnel.

    • Rinse the reactor with ethyl acetate (e.g., 0.50 L) and add the rinsing to the separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 0.25 L).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) to yield this compound as a solid. The choice of solvent may require some optimization.

Disclaimer: This protocol is a representative example for informational purposes only. The large-scale synthesis of chemical compounds involves significant hazards and should only be undertaken by trained professionals in a suitably equipped facility. A thorough risk assessment and process safety evaluation must be conducted before any attempt to scale up this reaction. This includes, but is not limited to, reaction calorimetry to understand the thermal profile and potential for runaway reactions. The user assumes all responsibility for the safe and proper execution of this procedure.

References

Troubleshooting & Optimization

chromatographic purification of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Initiating Search Strategy

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Technical Support Center: Synthesis of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde, focusing on the critical role of solvent effects.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, with a focus on solvent-related problems.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in reagents or solvent can decompose the Vilsmeier reagent (formed from POCl₃ and DMF).- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. Toluene is a common choice. - Use fresh, high-purity phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
2. Incomplete Reaction: The starting material may not be fully consumed.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction is sluggish, consider a moderate increase in temperature. A known protocol uses 100°C in toluene.
3. Poor Solubility of Starting Material: The starting material, (benzimidamido)acetic acid, may not be sufficiently soluble in the chosen solvent.- While toluene is a documented solvent, for substrates with poor solubility, a more polar aprotic solvent like dioxane or tetrahydrofuran could be considered, though this may affect the reaction rate and work-up.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The formation of the Vilsmeier reagent is exothermic and can lead to decomposition and polymerization if not controlled.- Maintain strict temperature control, especially during the addition of POCl₃ to DMF. An ice bath is recommended for this step. - Add reagents dropwise to manage the exothermic reaction.
2. Impurities in Reagents: Impurities in the starting materials or solvents can lead to side reactions and polymerization.- Use purified starting materials and high-purity anhydrous solvents.
Multiple Products Observed on TLC/NMR 1. Over-formylation: Highly activated aromatic systems can undergo di-formylation.- Carefully control the stoichiometry of the Vilsmeier reagent. A slight excess is common, but a large excess should be avoided.
2. Side Reactions: The Vilsmeier reagent can react with other functional groups or lead to cyclization in certain substrates.- Milder reaction conditions (lower temperature, shorter reaction time) may improve selectivity.
3. Chlorination of the Phenyl Ring: Although less common, unwanted chlorination can occur.- Use of alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride with DMF, might mitigate this, but this would be a significant deviation from the standard procedure.
Difficulty in Product Isolation/Purification 1. Emulsion during Work-up: Formation of an emulsion can make phase separation difficult after quenching the reaction with water/ice.- Addition of a small amount of a saturated brine solution can help to break up emulsions. - Filtration through a pad of celite can also be effective.
2. Product Solubility: The product may have some solubility in the aqueous layer, leading to loss during extraction.- Ensure the pH is appropriately adjusted during work-up. A pH of 1.2 has been reported to facilitate extraction with ethyl acetate. - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate).
3. Co-precipitation of Impurities: Other reaction by-products may crystallize with the desired product.- Recrystallization from a suitable solvent system, such as ethanol or an ethanol-water mixture, is often effective for purification.

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in the synthesis of this compound?

A1: The solvent plays several crucial roles in this synthesis, which is typically a Vilsmeier-Haack reaction. Primarily, it acts as a medium to dissolve the reactants. The choice of solvent can influence the reaction rate, temperature control, and the ease of product isolation. Aprotic solvents are generally preferred to avoid reaction with the Vilsmeier reagent.

Q2: Which solvents are commonly used for this reaction?

A2: Toluene is a documented and effective solvent for this specific synthesis. Other aprotic solvents that are generally compatible with the Vilsmeier-Haack reaction include chloroform, dichloromethane, benzene, o-dichlorobenzene, dioxane, and tetrahydrofuran.[1]

Q3: How does the polarity of the solvent affect the reaction?

A3: The Vilsmeier reagent itself is highly polar. The reaction generally proceeds well in non-polar aprotic solvents like toluene. The use of more polar aprotic solvents might alter the reactivity of the Vilsmeier reagent and the solubility of the starting materials, which could affect the reaction kinetics.

Q4: Are there "green" or more environmentally friendly solvent alternatives?

A4: While not specifically documented for this synthesis, research into similar Vilsmeier-Haack formylations has explored the use of greener solvents like acetonitrile and ethanol.[2] However, the compatibility and effectiveness of these solvents would need to be empirically determined for the synthesis of this compound.

Q5: How can I optimize the reaction conditions for a new solvent?

A5: When testing a new solvent, it is advisable to start with a small-scale reaction. Monitor the reaction progress by TLC to determine the reaction time. You may need to adjust the reaction temperature based on the boiling point of the solvent and the observed reaction rate. A thorough work-up and purification will be necessary, and the yield and purity should be compared to the established method using toluene.

Data Presentation: Solvent Effects on Synthesis

The following table summarizes the known and expected effects of different solvents on the synthesis of this compound. The data for toluene is based on a documented procedure, while the information for other solvents is based on general principles of the Vilsmeier-Haack reaction and is for illustrative purposes.

Solvent Reaction Temperature (°C) Reaction Time (hours) Yield (%) Purity Notes
Toluene 1002~76%Good to ExcellentA documented and reliable solvent for this synthesis. Good for temperature control and work-up.
Chloroform ~60 (reflux)2-4ModerateGoodLower boiling point may require longer reaction times. Potential for side reactions.
Dioxane ~1002-3Moderate to GoodGoodHigher polarity may improve solubility of some starting materials. Miscible with water, which can affect work-up.
Acetonitrile ~80 (reflux)2-4Potentially ModerateModerate to GoodA "greener" alternative, but its effectiveness for this specific reaction needs to be validated.

Experimental Protocols

Synthesis of this compound using Toluene

This protocol is adapted from a patented procedure.

Materials:

  • (Benzimidamido)acetic acid

  • Toluene (anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • Water

  • 30% Sodium hydroxide solution

  • Celite

Procedure:

  • To a suspension of (benzimidamido)acetic acid (1 equivalent) in toluene, add phosphorus oxychloride (2.8 equivalents) over 5 minutes at room temperature.

  • Heat the mixture to 80°C.

  • Add N,N-dimethylformamide (2.8 equivalents) dropwise over approximately 7 minutes. The temperature may rise to around 96°C.

  • Stir the reaction mixture at 100°C for 2 hours.

  • Cool the mixture to 30°C.

  • Carefully pour the reaction mixture into ice-water, ensuring the temperature does not exceed 30°C.

  • Add ethyl acetate and celite to the mixture and stir for 15 minutes.

  • Adjust the pH of the mixture to 1.2 by adding a 30% sodium hydroxide solution.

  • Filter the mixture to remove the celite.

  • Separate the organic and aqueous phases.

  • Wash the organic phase twice with water.

  • Evaporate the organic solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Vilsmeier-Haack reaction.

experimental_workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Starting_Material (Benzimidamido)acetic acid Formylation Formylation & Cyclization (100°C, 2h) Starting_Material->Formylation POCl3 POCl₃ Vilsmeier_Reagent_Formation Vilsmeier Reagent Formation POCl3->Vilsmeier_Reagent_Formation DMF DMF DMF->Vilsmeier_Reagent_Formation Solvent Toluene Solvent->Formylation Vilsmeier_Reagent_Formation->Formylation Quenching Quenching (Ice-water) Formylation->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Purification (Recrystallization) Extraction->Purification Final_Product 5-Chloro-2-phenyl-1H- imidazole-4-carbaldehyde Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

troubleshooting_logic Start Low Yield or Impure Product Check_Reagents Check Reagent Quality (Anhydrous, Purity) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Temp Verify Temperature Control Temp_OK Temp Control OK? Check_Temp->Temp_OK Check_Stoichiometry Confirm Stoichiometry Stoichiometry_OK Stoichiometry Correct? Check_Stoichiometry->Stoichiometry_OK Check_Workup Review Work-up Procedure Workup_OK Work-up Correct? Check_Workup->Workup_OK Reagents_OK->Check_Temp Yes Use_Fresh_Reagents Use Fresh/Dry Reagents & Solvents Reagents_OK->Use_Fresh_Reagents No Temp_OK->Check_Stoichiometry Yes Improve_Temp_Control Improve Heat Management Temp_OK->Improve_Temp_Control No Stoichiometry_OK->Check_Workup Yes Adjust_Stoichiometry Adjust Reagent Ratios Stoichiometry_OK->Adjust_Stoichiometry No Optimize_Workup Optimize pH, Extraction, & Purification Workup_OK->Optimize_Workup No Success Successful Synthesis Workup_OK->Success Yes

References

Validation & Comparative

A Comparative Crystallographic Analysis of Phenyl-Imidazole-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the X-ray crystallography data for 2-phenyl-1H-imidazole-4-carbaldehyde and its 2-chloro substituted derivative. It is intended for researchers, scientists, and drug development professionals interested in the structural chemistry of imidazole-based compounds, which are common scaffolds in medicinal chemistry.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-phenyl-1H-imidazole-4-carbaldehyde and its 2-chloro derivative, allowing for a direct comparison of their solid-state structures. The introduction of a chlorine atom at the ortho position of the phenyl ring induces notable changes in the crystal packing and unit cell parameters.

Parameter2-phenyl-1H-imidazole-4-carbaldehyde2-(2-chlorophenyl)-1H-imidazole-4-carbaldehyde
CCDC Number 1448950872199
Chemical Formula C₁₀H₈N₂OC₁₀H₇ClN₂O
Formula Weight 172.19206.63
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 11.233(3)3.8696(3)
b (Å) 5.0932(12)16.5133(12)
c (Å) 14.288(4)14.2584(11)
α (°) 9090
β (°) 104.223(10)94.494(3)
γ (°) 9090
Volume (ų) 791.7(4)906.94(12)
Z 44
Calculated Density (g/cm³) 1.4441.513
R-factor (R1) 0.0580.035

Experimental Workflow

The general workflow for obtaining and analyzing the crystal structure of the title compounds is depicted below. This process begins with the chemical synthesis of the target molecule, followed by crystallization, X-ray diffraction data collection, and finally, structure solution and refinement.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis A 2-Phenyl-1H-imidazole C Formylation Reaction A->C B Vilsmeier-Haack Reagent (POCl₃, DMF) B->C D Crude Product C->D Work-up & Purification E Solvent Evaporation D->E F Single Crystals E->F G Crystal Mounting F->G H Diffractometer (Mo Kα radiation) G->H I Diffraction Data (Raw Frames) H->I J Structure Solution (e.g., SHELXS) I->J K Structure Refinement (e.g., SHELXL) J->K L Final Structure (CIF File) K->L

Caption: Experimental workflow from synthesis to final crystal structure.

Experimental Protocols

The methodologies provided below are representative protocols for the synthesis and single-crystal X-ray diffraction analysis of the compared imidazole derivatives.

Synthesis: Vilsmeier-Haack Formylation

The synthesis of 2-aryl-1H-imidazole-4-carbaldehydes is typically achieved via the Vilsmeier-Haack reaction.

  • Reagent Preparation: The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq.) to ice-cold N,N-dimethylformamide (DMF) with stirring.

  • Reaction: The appropriate 2-aryl-1H-imidazole (1.0 eq.) is dissolved in DMF and added to the prepared Vilsmeier reagent at 0°C.

  • Heating: The reaction mixture is then heated, typically to around 80-90°C, and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The mixture is cooled to room temperature and poured into ice water.

  • Neutralization: The acidic solution is neutralized with a base, such as sodium carbonate (Na₂CO₃) or a sodium hydroxide (NaOH) solution, until a precipitate forms.

  • Purification: The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the pure carbaldehyde derivative.

Single-Crystal X-ray Crystallography
  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 296 K) using a single-crystal X-ray diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Data is typically collected using ω-scans.

  • Data Processing: The collected diffraction intensities are corrected for Lorentz and polarization effects. An absorption correction may also be applied.

  • Structure Solution and Refinement: The crystal structure is solved by direct methods using software such as SHELXS and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated and deposited as a Crystallographic Information File (CIF).

comparing Vilsmeier-Haack with other formylation methods for imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Examining Formylation Methods

I've begun my search for information on the Vilsmeier-Haack reaction as a means of formylating imidazoles. I'm focusing on the reaction's detailed mechanism and common experimental conditions. Simultaneously, I'm researching alternative formylation methods to see how they compare.

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antimicrobial efficacy of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde derivatives vs standard drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Antimicrobial Potential of Novel Imidazole Compounds

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Imidazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of a 5-chloro-imidazole derivative against standard antibacterial and antifungal drugs, supported by experimental data and detailed protocols. While a comprehensive dataset for a series of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde derivatives from a single study is not publicly available, this guide utilizes data from a closely related compound, 5-chloro-1-methyl-4-nitroimidazole, to provide a relevant comparison.

Data Summary: Head-to-Head Comparison

The antimicrobial efficacy of a synthesized 5-chloro-1-methyl-4-nitroimidazole was evaluated against a panel of pathogenic bacteria and fungi. The results, presented in terms of Zone of Inhibition and Minimum Inhibitory Concentration (MIC), are compared with the standard drugs Ciprofloxacin (antibacterial) and Ketoconazole/Fluconazole (antifungal).

Antibacterial Activity

The data reveals that the tested imidazole derivative exhibits notable antibacterial activity, particularly against Klebsiella pneumoniae, where its efficacy is comparable to the standard drug Ciprofloxacin.

Table 1: Antibacterial Activity - Zone of Inhibition (mm)

Microorganism5-Chloro-1-methyl-4-nitroimidazole (Concentration)Ciprofloxacin (10 µg/mL)
Staphylococcus aureus28.00 mm32.00 mm[1]
Escherichia coli20.00 mmNo Zone of Inhibition[1]
Pseudomonas aeruginosa22.00 mm38.00 mm[1]
Klebsiella pneumoniae26.00 mm26.00 mm[1]
Bacillus subtilis25.00 mm33.00 mm[1]

Table 2: Antibacterial Activity - Minimum Inhibitory Concentration (MIC) (mg/mL)

Microorganism5-Chloro-1-methyl-4-nitroimidazole
Pseudomonas aeruginosa4.0
Klebsiella pneumoniae4.0
Antifungal Activity

The imidazole derivative demonstrated significant antifungal activity against both Aspergillus niger and Candida albicans, with a potent minimum bactericidal concentration.

Table 3: Antifungal Activity - Zone of Inhibition (mm)

Microorganism5-Chloro-1-methyl-4-nitroimidazole (Concentration)Ketoconazole (Concentration)Fluconazole (100 µg/mL)
Aspergillus niger29.00 mm30.00 mm-
Candida albicans30.00 mm32.00 mm31.8 ± 0.5 mm

Table 4: Antifungal Activity - Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) (mg/mL)

Microorganism5-Chloro-1-methyl-4-nitroimidazole (MBC)
Aspergillus niger2.5
Candida albicans2.5

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the antimicrobial evaluation of novel compounds.

Agar Well Diffusion Method for Zone of Inhibition

This method is a widely used technique to determine the antimicrobial activity of a substance.

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared and sterilized.

  • Inoculum Preparation: A standardized microbial suspension is prepared to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation: The surface of the agar plate is uniformly swabbed with the prepared inoculum.

  • Well Creation: Sterile wells (typically 6 mm in diameter) are punched into the agar.

  • Application of Test Compound and Control: A specific volume of the test compound (dissolved in a suitable solvent like DMSO) and the standard drug are added to separate wells. A well with the solvent alone serves as a negative control.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 24-48 hours.

  • Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Test Compound Dilutions: Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized microbial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well containing the diluted test compound is inoculated with the microbial suspension. Control wells (growth control without the compound and sterility control without microorganisms) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of novel imidazole derivatives.

antimicrobial_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization prep_inoculum Preparation of Standardized Microbial Inoculum characterization->prep_inoculum disk_diffusion Agar Disk/Well Diffusion Assay prep_inoculum->disk_diffusion broth_dilution Broth Microdilution Assay (MIC) prep_inoculum->broth_dilution measure_zones Measure Zones of Inhibition (mm) disk_diffusion->measure_zones mbc Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) broth_dilution->mbc determine_mic Determine MIC Values (µg/mL) broth_dilution->determine_mic compare_standards Compare with Standard Drugs mbc->compare_standards measure_zones->compare_standards determine_mic->compare_standards

Workflow for Antimicrobial Evaluation of Imidazole Derivatives.

References

In Silico Docking Analysis of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of in silico docking studies of various Schiff base derivatives of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde. The imidazole scaffold is a significant pharmacophore in medicinal chemistry, and derivatives of this core structure have demonstrated a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals interested in the rational design of novel therapeutics based on this heterocyclic motif.

Comparative Docking Performance

Molecular docking simulations are pivotal in drug discovery for predicting the binding affinity and interaction of small molecules with a protein target. In a notable study, a series of Schiff base derivatives of this compound were synthesized and evaluated for their potential as antimicrobial agents. The in silico molecular docking was performed against glucosamine-6-phosphate (GlcN-6-P) synthase, a key enzyme in the microbial metabolic pathway, making it a viable target for novel antimicrobial drugs.

The binding energies of these derivatives, calculated using AutoDock 4.2, are presented in the table below. A lower binding energy indicates a more stable protein-ligand complex and, consequently, a higher predicted affinity.

Compound IDSubstituent Group (R)Binding Energy (kcal/mol)
1 -H-7.24
2 -CH₃-7.58
3 -OCH₃-7.89
4 -Cl-8.12
5 -NO₂-8.45

Data sourced from a study on Schiff bases of this compound.

The results indicate that the introduction of different substituent groups on the phenyl ring of the Schiff base derivatives significantly influences their binding affinity for the target enzyme. The derivative with a nitro group (Compound 5) exhibited the lowest binding energy, suggesting it forms the most stable complex with GlcN-6-P synthase among the tested compounds. This suggests that electron-withdrawing groups may enhance the binding affinity of this class of compounds to the active site of the enzyme.

Experimental Protocols: In Silico Molecular Docking

The following protocol outlines the methodology typically employed for molecular docking studies of this compound derivatives, as demonstrated in studies targeting GlcN-6-P synthase.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the this compound derivatives are sketched using a molecular editor like ChemDraw and saved in a suitable format (e.g., .mol). The structures are then converted to a PDBQT file format using the AutoDock Tools (ADT) package. This involves adding Gasteiger charges and merging non-polar hydrogens.

  • Protein Preparation: The three-dimensional crystal structure of the target protein, such as glucosamine-6-phosphate synthase, is retrieved from the Protein Data Bank (PDB). The protein is prepared for docking using ADT by removing water molecules, adding polar hydrogens, and assigning Kollman charges. The prepared protein is also saved in the PDBQT format.

2. Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand. The dimensions and coordinates of the grid box are determined based on the location of the known active site residues.

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is commonly employed for the docking calculations in AutoDock. This algorithm is used to explore the conformational space of the ligand within the defined grid box and to identify the best binding poses.

  • Docking Parameters: The docking parameters are set, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations. Typically, a sufficient number of runs are performed to ensure the convergence of the results.

3. Analysis of Results:

  • Binding Energy Calculation: The binding energy of each ligand-protein complex is calculated to estimate the binding affinity. The pose with the lowest binding energy is generally considered the most favorable.

  • Interaction Analysis: The best-docked poses are visualized and analyzed to identify the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the active site residues of the protein. This analysis provides insights into the structural basis of the binding affinity.

Visualization of the In Silico Docking Workflow

The following diagram illustrates the typical workflow for an in silico molecular docking study.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) grid_box Grid Box Generation (Define Active Site) ligand_prep->grid_box protein_prep Protein Preparation (PDB Download, Water Removal, Hydrogen Addition) protein_prep->grid_box docking_run Running Docking Simulation (e.g., AutoDock) grid_box->docking_run pose_analysis Pose Clustering and Selection docking_run->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis binding_energy Binding Energy Calculation pose_analysis->binding_energy

Caption: A flowchart illustrating the key steps in a typical in silico molecular docking study.

This guide highlights the potential of this compound derivatives as a scaffold for designing novel therapeutic agents. The provided data and protocols offer a framework for researchers to conduct and evaluate their own in silico studies on this promising class of compounds.

validation of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

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Safety Operating Guide

Personal protective equipment for handling 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Reviewing Chemical Safety

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Defining Handling Protocols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.